Melengestrol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melengestrol-d5 is a deuterium-labeled derivative of melengestrol, a steroidal progestin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The incorporation of deuterium atoms into the molecular structure of this compound allows for precise quantitation and tracing in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol-d5 involves the deuteration of melengestrol. Deuterium, a stable isotope of hydrogen, is introduced into the molecular structure of melengestrol through specific chemical reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The production is carried out under stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions
Melengestrol-d5 undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Scientific Research Applications
Melengestrol-d5 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in mass spectrometry for the quantitation of melengestrol and its metabolites.
Biology: In studies involving hormone receptor interactions and metabolic pathways.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the behavior of melengestrol in biological systems.
Industry: In the development and quality control of pharmaceuticals and veterinary products .
Mechanism of Action
The mechanism of action of melengestrol-d5 is similar to that of melengestrol. It acts as a progestin, binding to progesterone receptors and modulating their activity. This interaction influences various physiological processes, including reproductive functions and hormone regulation. The deuterium labeling does not significantly alter the biological activity of the compound but allows for precise tracking and quantitation in research studies .
Comparison with Similar Compounds
Similar Compounds
Melengestrol: The non-deuterated form of melengestrol-d5.
Melengestrol acetate: An acylated derivative used as a growth promoter in animals.
Megestrol acetate: Another steroidal progestin with similar biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical applications. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Properties
Molecular Formula |
C23H30O3 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-16-methylidene-17-(2,2,2-trideuterioacetyl)-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1/i3D3,6D2 |
InChI Key |
OKHAOBQKCCIRLO-PWHZTNLISA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
Canonical SMILES |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.